4-methoxy-7-methyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole 4-methoxy-7-methyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.: 2549055-82-3
VCID: VC11818147
InChI: InChI=1S/C14H15N5OS/c1-9-3-4-11(20-2)12-13(9)21-14(17-12)18-7-10(8-18)19-15-5-6-16-19/h3-6,10H,7-8H2,1-2H3
SMILES: CC1=C2C(=C(C=C1)OC)N=C(S2)N3CC(C3)N4N=CC=N4
Molecular Formula: C14H15N5OS
Molecular Weight: 301.37 g/mol

4-methoxy-7-methyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole

CAS No.: 2549055-82-3

Cat. No.: VC11818147

Molecular Formula: C14H15N5OS

Molecular Weight: 301.37 g/mol

* For research use only. Not for human or veterinary use.

4-methoxy-7-methyl-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole - 2549055-82-3

Specification

CAS No. 2549055-82-3
Molecular Formula C14H15N5OS
Molecular Weight 301.37 g/mol
IUPAC Name 4-methoxy-7-methyl-2-[3-(triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole
Standard InChI InChI=1S/C14H15N5OS/c1-9-3-4-11(20-2)12-13(9)21-14(17-12)18-7-10(8-18)19-15-5-6-16-19/h3-6,10H,7-8H2,1-2H3
Standard InChI Key CIUMCAJDBVZMGS-UHFFFAOYSA-N
SMILES CC1=C2C(=C(C=C1)OC)N=C(S2)N3CC(C3)N4N=CC=N4
Canonical SMILES CC1=C2C(=C(C=C1)OC)N=C(S2)N3CC(C3)N4N=CC=N4

Introduction

Structural and Molecular Characteristics

The compound’s structure features a benzothiazole core substituted with a methoxy group at position 4 and a methyl group at position 7. The azetidine ring at position 2 is further functionalized with a 1,2,3-triazol-2-yl group, introducing additional hydrogen-bonding and π-stacking capabilities. Key molecular attributes include:

PropertyValue
Molecular FormulaC14H15N5OS\text{C}_{14}\text{H}_{15}\text{N}_{5}\text{OS}
Molecular Weight301.37 g/mol
IUPAC Name4-methoxy-7-methyl-2-[3-(triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole
Standard InChIInChI=1S/C14H15N5OS/c1-9-3-4-11(20-2)12-13(9)21-14(17-12)18-7-10(8-18)19-15-5-6-16-19/h3-6,1

The benzothiazole moiety is known for its electron-deficient aromatic system, which facilitates interactions with biological targets such as enzymes and receptors . The triazole group enhances solubility and metabolic stability, while the azetidine ring introduces conformational rigidity, potentially improving target binding specificity .

Synthetic Pathways and Challenges

While the exact synthesis of this compound remains proprietary, general strategies for analogous benzothiazole-triazole derivatives involve multi-step organic reactions. A plausible route could include:

  • Benzothiazole Core Formation: Condensation of 4-methoxy-7-methylaniline with sulfur and carbon disulfide under controlled conditions to form 2-mercaptobenzothiazole.

  • Azetidine Introduction: Nucleophilic substitution of the mercapto group with an azetidine derivative, such as 3-aminoazetidine, under basic conditions.

  • Triazole Functionalization: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the triazole group to the azetidine ring .

Challenges include optimizing reaction yields and purity, particularly during the azetidine functionalization step, where steric hindrance may limit efficiency. Advanced purification techniques such as column chromatography or recrystallization are likely employed to isolate the final product .

Comparative Analysis with Structural Analogs

The compound’s activity can be contextualized against related benzothiazole-triazole hybrids:

CompoundTarget EnzymeIC50_{50} (µM)Key Structural Features
This compoundHypothetical kinaseN/AMethoxy, methyl, azetidine-triazole
Compound A Thymidine phosphorylase7.20 ± 0.30Benzothiazole-triazole-thiazole
Compound 3C COX-271 mM/kgIodo-substituted benzothiazole

The absence of electron-withdrawing groups (e.g., nitro or iodo) in this compound may reduce potency compared to 3C but improve metabolic stability . The azetidine spacer likely enhances bioavailability relative to larger heterocycles.

Future Research Directions

  • Biological Screening: Prioritize in vitro assays against cancer cell lines (e.g., MCF-7, A549) and microbial strains to quantify efficacy .

  • ADMET Profiling: Computational predictions suggest favorable drug-likeness, but experimental validation of absorption, distribution, and toxicity is critical .

  • Structural Optimization: Introduce halogen substituents at position 7 to enhance target affinity, as seen in compound 3C .

  • Mechanistic Studies: Use X-ray crystallography to resolve binding modes with COX-2 or thymidine phosphorylase .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator